molecular formula C12H12N2OS B1345515 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 4333-21-5

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B1345515
CAS No.: 4333-21-5
M. Wt: 232.3 g/mol
InChI Key: YNJJBMAKBUZCKN-UHFFFAOYSA-N
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Description

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370871. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Phenylthiohydantoin-proline, also known as PTH-DL-proline, primarily targets the parathyroid hormone (PTH) receptor . The parathyroid hormone receptor is a key modulator of calcium and phosphate homeostasis . The interaction of Phenylthiohydantoin-proline with this receptor plays a crucial role in maintaining the concentration of these divalent cations within a narrow range .

Mode of Action

Phenylthiohydantoin-proline interacts with its target, the parathyroid hormone receptor, to stimulate renal tubular calcium reabsorption and bone resorption . This interaction results in an increase in serum calcium levels . Furthermore, Phenylthiohydantoin-proline also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Biochemical Pathways

The action of Phenylthiohydantoin-proline affects several biochemical pathways. It plays a significant role in the regulation of calcium and phosphate metabolism . By interacting with the parathyroid hormone receptor, Phenylthiohydantoin-proline influences the minute-to-minute control of serum ionized calcium concentration . It also impacts the conversion of vitamin D to its most active form, calcitriol , which is crucial for stimulating intestinal calcium absorption.

Pharmacokinetics

The pharmacokinetic properties of Phenylthiohydantoin-proline are crucial for understanding its bioavailability. It is known that the compound is a white powder with a pale yellow cast and is soluble in dimethylformamide , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of Phenylthiohydantoin-proline’s action are primarily related to calcium homeostasis. By stimulating renal tubular calcium reabsorption and bone resorption, Phenylthiohydantoin-proline increases serum calcium levels . This can have significant effects on various cellular processes that depend on calcium as a signaling molecule.

Action Environment

The action, efficacy, and stability of Phenylthiohydantoin-proline can be influenced by various environmental factors. For instance, the pH of the environment can impact the solubility and therefore the bioavailability of the compound . Additionally, the presence of other molecules, such as other hormones or drugs, can potentially affect the action of Phenylthiohydantoin-proline by interacting with the same targets or pathways .

Properties

IUPAC Name

2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJJBMAKBUZCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275953, DTXSID801189605
Record name PTH-proline
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URL https://comptox.epa.gov/dashboard/DTXSID00275953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4333-21-5, 31364-82-6
Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4333-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4333-21-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370871
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Record name NSC96411
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Record name PTH-proline
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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